molecular formula C17H22N7NaO8 B1666507 Azotomycin monosodium CAS No. 22204-48-4

Azotomycin monosodium

Cat. No. B1666507
CAS RN: 22204-48-4
M. Wt: 475.4 g/mol
InChI Key: BLLHCAJGRHAVEL-QKWXXBCPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Azotomycin monosodiumis an antibiotic useful for the treatment of a number of bacterial infections.

Scientific Research Applications

1. Immune Response Inhibition

Azotomycin monosodium has demonstrated potential in inhibiting immune responses. A study by Hersh and Brown (1971) investigated its effects on lymphocyte blastogenesis, revealing that Azotomycin can completely inhibit responses to various stimulants, such as phytohemagglutinin, without cytotoxicity. The inhibition was specifically reversed by L-glutamine, indicating a targeted mechanism of action (Hersh & Brown, 1971).

2. Antitumor Activity

Research on Azotomycin has explored its antitumor properties. Catane et al. (1979) reviewed clinical data on Azotomycin and related agents, noting their limited but definitive antitumor activity in various human malignancies. This was especially notable in early clinical trials, indicating a potential for renewed clinical investigations based on this initial evidence (Catane, Von Hoff, Glaubiger & Muggia, 1979).

3. Chemotherapeutic Efficacy

4. Biochemical and Pharmacologic Studies

A study by Cooney et al. (1974) sought to understand the biochemical basis for the acute and cumulative toxicity of Azotomycin in mice. The study revealed that Azotomycin is a powerful inhibitor of L-asparagine synthetase in vivo, suggesting its role in the toxicity observed in various organs (Cooney, Yavelow, Zlotoff, Bergenstal, Burg, Morrison & Fleischman, 1974).

properties

CAS RN

22204-48-4

Product Name

Azotomycin monosodium

Molecular Formula

C17H22N7NaO8

Molecular Weight

475.4 g/mol

IUPAC Name

sodium;5-[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-5-(3H-diazirin-3-yl)-5-oxopentanoyl]amino]diazirin-3-yl]-5-oxopentanoate

InChI

InChI=1S/C17H23N7O8.Na/c18-8(16(31)32)4-7-12(27)19-9(5-6-10(25)14-21-22-14)15(30)20-17(23-24-17)11(26)2-1-3-13(28)29;/h8-9,14H,1-7,18H2,(H,19,27)(H,20,30)(H,28,29)(H,31,32);/q;+1/p-1

InChI Key

BLLHCAJGRHAVEL-QKWXXBCPSA-M

Isomeric SMILES

C(CC(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)[O-])[C@@H](C(=O)O)N.[Na+]

SMILES

C(CC(=O)C1(N=N1)NC(=O)C(CCC(=O)C2N=N2)NC(=O)CCC(C(=O)O)N)CC(=O)[O-].[Na+]

Canonical SMILES

C(CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)[O-])C(C(=O)O)N.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

7644-67-9 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Azotomycin monosodium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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